![molecular formula C25H30N6OS B2437598 4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione CAS No. 689266-11-3](/img/no-structure.png)
4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione is a useful research compound. Its molecular formula is C25H30N6OS and its molecular weight is 462.62. The purity is usually 95%.
BenchChem offers high-quality 4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Research has highlighted the significance of heterocyclic substituents in enhancing the anticancer activity of compounds. A study by Konovalenko et al. (2022) compared the anticancer activity of isoquinolines with different heteroaromatic substituents, demonstrating the impact of the heterocyclic substituents on their anticancer efficacy. Although not directly mentioning the specific compound , this study underscores the potential of heterocyclic compounds in cancer treatment, suggesting a possible area of application for the compound of interest (Konovalenko et al., 2022).
Anti-inflammatory and Antimicrobial Activity
Another area of application is in the development of anti-inflammatory and antimicrobial agents. Research by Fahmy et al. (2012) on substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives, including heterocyclic moieties similar to the compound , showed significant anti-inflammatory activities. This suggests the potential of such compounds in creating new anti-inflammatory drugs (Fahmy et al., 2012).
Moreover, Dilebo et al. (2021) synthesized a series of 4-(pyridylamino)- and 4-(ethynylpyridine)quinazolines, which were evaluated for anti-Mycobacterium tuberculosis properties. The promising activity against Mtb suggests the compound's potential application in tackling tuberculosis, highlighting the versatility of quinazoline derivatives in addressing different microbial threats (Dilebo et al., 2021).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione' involves the reaction of 4-chloroquinazoline-2-thiol with N-[(4-cyclohexylmethyl)amino]-4-piperidone followed by the reaction of the resulting intermediate with 4-(2-pyridyl)piperazine-1-carboxylic acid. The final step involves the conversion of the carboxylic acid to the corresponding acid chloride followed by reaction with ammonia to yield the desired product.", "Starting Materials": [ "4-chloroquinazoline-2-thiol", "N-[(4-cyclohexylmethyl)amino]-4-piperidone", "4-(2-pyridyl)piperazine-1-carboxylic acid", "Thionyl chloride", "Ammonia" ], "Reaction": [ "Step 1: 4-chloroquinazoline-2-thiol is reacted with N-[(4-cyclohexylmethyl)amino]-4-piperidone in the presence of a base such as potassium carbonate to yield the intermediate product.", "Step 2: The intermediate product from step 1 is reacted with 4-(2-pyridyl)piperazine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the desired product.", "Step 3: The carboxylic acid group in the product from step 2 is converted to the corresponding acid chloride using thionyl chloride.", "Step 4: The acid chloride from step 3 is reacted with ammonia to yield the final product, 4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione." ] } | |
CAS RN |
689266-11-3 |
Product Name |
4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione |
Molecular Formula |
C25H30N6OS |
Molecular Weight |
462.62 |
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-[4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexyl]methanone |
InChI |
InChI=1S/C25H30N6OS/c32-24(31-15-13-30(14-16-31)22-7-3-4-12-26-22)19-10-8-18(9-11-19)17-27-23-20-5-1-2-6-21(20)28-25(33)29-23/h1-7,12,18-19H,8-11,13-17H2,(H2,27,28,29,33) |
InChI Key |
JKXLDHSBXMIWQR-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CNC2=NC(=S)NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



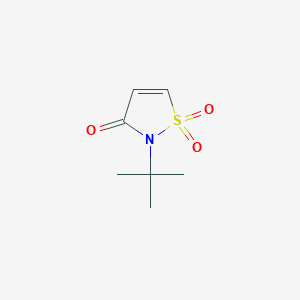
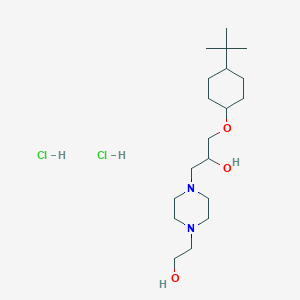
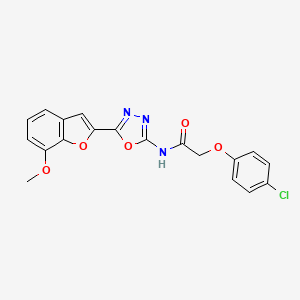
![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2437521.png)
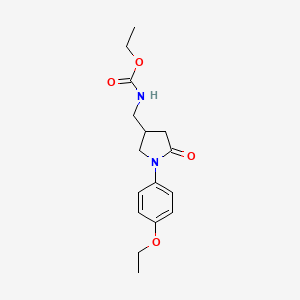
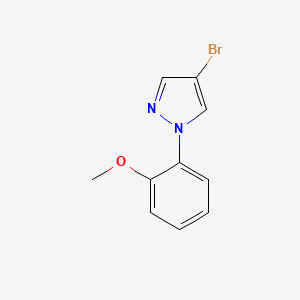
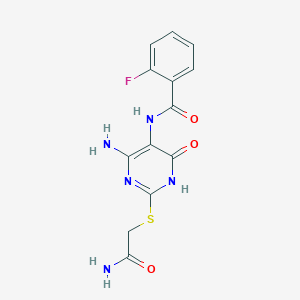
![[(2S,5R)-5-Ethenyloxolan-2-yl]methanol](/img/structure/B2437528.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea](/img/structure/B2437529.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2437532.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2437535.png)
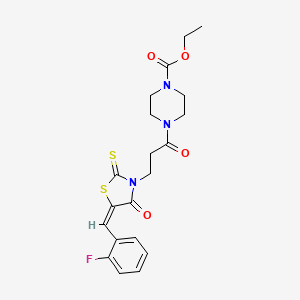
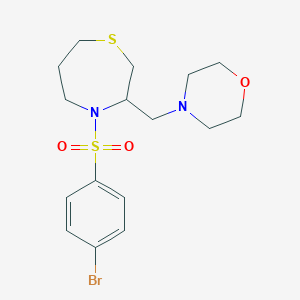
![1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B2437539.png)